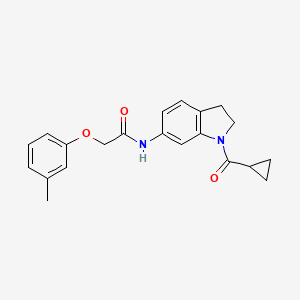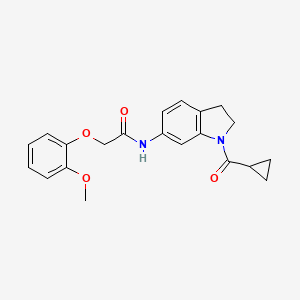
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide, often referred to as N-AITB, is a small molecule that has been studied for its potential applications in various scientific and medical research. It has been found to have a variety of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
科学研究应用
N-AITB has been found to have a variety of potential applications in scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, it has been studied for its potential use in drug delivery, gene therapy, and cell signaling.
作用机制
Target of Action
The primary target of F5098-1006 is the transthyretin protein (TTR) . TTR is a transport protein in the serum and cerebrospinal fluid that carries the thyroid hormone thyroxine (T4) and retinol-binding protein bound to retinol.
Mode of Action
F5098-1006 is a first-in-class, disease-modifying compound . It is designed to inhibit the formation of amyloid deposits by preventing the misfolding and deposition of the TTR . Misfolded TTR proteins aggregate and form amyloid fibrils, which deposit in various organs and tissues, leading to amyloidosis.
Biochemical Pathways
The action of F5098-1006 affects the amyloidogenic pathway . By preventing the misfolding of TTR, it inhibits the formation of amyloid fibrils. This action disrupts the progression of amyloidosis, a condition characterized by the extracellular deposition of insoluble amyloid fibrils.
Result of Action
The molecular and cellular effects of F5098-1006’s action are primarily related to its ability to prevent the misfolding and deposition of TTR . This action can potentially halt or slow the progression of diseases associated with TTR amyloidosis, such as familial amyloid cardiomyopathy (FAC) and familial amyloid polyneuropathy (FAP).
实验室实验的优点和局限性
N-AITB has been found to have a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily monitored. Additionally, it has been found to be relatively stable, and can be stored for extended periods of time. However, it has been found to have some limitations, including its relatively low solubility in water and its potential to cause toxicity at high concentrations.
未来方向
N-AITB has a number of potential future directions for research. These include further investigation of its potential use in the treatment of various diseases, its potential use in drug delivery and gene therapy, and its potential use in the regulation of various physiological processes. Additionally, further research could be conducted into its potential toxicity and its potential interactions with other proteins.
合成方法
N-AITB can be synthesized using a two-step process involving a Grignard reaction and an N-alkylation reaction. In the Grignard reaction, 6-bromoindole is reacted with a Grignard reagent to form an intermediate product. In the N-alkylation reaction, the intermediate product is reacted with trifluoromethylbenzamide to form the final product, N-AITB. This synthesis method has been found to be relatively simple and efficient.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-11(24)23-9-8-12-6-7-13(10-16(12)23)22-17(25)14-4-2-3-5-15(14)18(19,20)21/h2-7,10H,8-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXVGVXJSBISLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














